molecular formula C11H22N2O2 B3294617 Tert-butyl 2-(4-aminopiperidin-1-yl)acetate CAS No. 887411-16-7

Tert-butyl 2-(4-aminopiperidin-1-yl)acetate

Cat. No.: B3294617
CAS No.: 887411-16-7
M. Wt: 214.30
InChI Key: PCLSFENZMOENCP-UHFFFAOYSA-N
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Description

Contextual Significance of Piperidine (B6355638) Derivatives in Contemporary Organic Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous and privileged structural motif in organic chemistry. google.comacs.org Its prevalence stems from its presence in a vast number of natural products, particularly alkaloids, and its wide application in the pharmaceutical and agrochemical industries. google.com Piperidine derivatives are key components in more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities, including anti-diabetic, anti-cancer, anti-microbial, and anti-inflammatory properties.

The versatility of the piperidine scaffold lies in its three-dimensional structure and the reactivity of the nitrogen atom, which can be readily functionalized. nih.gov This allows chemists to fine-tune the steric and electronic properties of molecules, enhancing their binding affinity and selectivity for biological targets. google.com Consequently, the synthesis of substituted piperidines, spiropiperidines, and condensed piperidine systems is an area of intense research, with thousands of related scientific papers published in recent years. google.com

Strategic Importance of Tert-butyl 2-(4-aminopiperidin-1-yl)acetate in Complex Molecule Construction

This compound is a prime example of a bifunctional building block, a class of molecules highly valued in synthetic chemistry for their ability to facilitate the assembly of complex structures in a controlled and efficient manner. enamine.net The strategic importance of this specific compound is rooted in the orthogonal reactivity of its distinct functional groups.

The molecule possesses two nitrogen atoms with different chemical environments: a primary amine at the 4-position and a tertiary amine integrated into the piperidine ring at the 1-position. The primary amine is a potent nucleophile, readily available for a variety of chemical transformations such as acylation, alkylation, and reductive amination. mdpi.com This allows for the straightforward introduction of diverse substituents at this position.

Simultaneously, the piperidine ring nitrogen is alkylated with a tert-butyl acetate (B1210297) group. The tert-butyl ester serves as a protecting group for a carboxylic acid functionality. This ester is stable under many reaction conditions used to modify the primary amine but can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid, to reveal a carboxylic acid. mdpi.com This newly exposed functional group can then be used for subsequent reactions, such as amide bond formation. This built-in orthogonality allows for a stepwise and controlled elaboration of the molecular structure, making it a highly strategic intermediate in multi-step syntheses.

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
CAS Number 165654-23-9
Monoisotopic Mass 214.16812 Da uni.lu
Predicted XlogP 0.8 uni.lu

| Structure | |

Overview of Research Trajectories for the this compound Core Structure

The core structure of this compound is a key feature in several modern drug discovery programs. Research trajectories leveraging this scaffold are primarily focused on synthesizing libraries of related compounds to explore structure-activity relationships (SAR) for various biological targets. The ability to easily diversify the molecule at the 4-amino position is particularly valuable for this purpose.

One major area of research involves the development of antagonists for G protein-coupled receptors (GPCRs). For instance, substituted 4-aminopiperidines have been identified as potent antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1), a target for the treatment of obesity. nih.gov Similarly, derivatives of the 4-aminopiperidine (B84694) scaffold have been investigated for their affinity with somatostatin (B550006) receptors, which are implicated in a variety of pathological conditions. google.comgoogle.com

Another significant research direction is in the field of anti-infective agents. Inspired by existing piperidine-based antifungals, researchers have synthesized and evaluated novel 4-aminopiperidine derivatives. mdpi.com These studies have identified compounds with promising activity against clinically relevant fungal isolates, such as Aspergillus and Candida species, with a proposed mechanism of action involving the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com

The frequent appearance of the 4-aminopiperidine core in patent literature further underscores its importance as a foundational element in the quest for new therapeutic agents. google.comuni.lugoogle.com These research efforts highlight the utility of the this compound scaffold as a versatile starting point for the development of novel chemical entities with potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(4-aminopiperidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)8-13-6-4-9(12)5-7-13/h9H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLSFENZMOENCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887411-16-7
Record name tert-butyl 2-(4-aminopiperidin-1-yl)acetate
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Advanced Synthetic Methodologies for Tert Butyl 2 4 Aminopiperidin 1 Yl Acetate and Its Analogs

Initial Synthetic Routes to the Core Tert-butyl 2-(4-aminopiperidin-1-yl)acetate Structure

The construction of the this compound framework can be achieved through several strategic approaches, each offering distinct advantages in terms of precursor availability, reaction efficiency, and scalability. These methods primarily involve forming the key C-N bonds of the piperidine (B6355638) ring and introducing the necessary functional groups.

Reductive amination is a powerful and widely employed method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, this strategy typically begins with a protected piperidone precursor, such as 1-Boc-4-piperidone. This reaction is a cornerstone for converting the ketone functionality into the desired 4-amino group.

The process involves the condensation of the piperidone with an amine source, often ammonia (B1221849) or an ammonia equivalent, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be utilized for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly effective due to their mildness and operational simplicity. The choice of reducing agent and reaction conditions can be tailored to optimize yield and minimize side reactions. For example, the reductive amination of N-Boc-4-piperidinone is a key step in synthesizing intermediates for various biologically active compounds. researchgate.net The general procedure often involves dissolving the ketone and the amine in a suitable solvent like dry tetrahydrofuran (B95107) (THF), followed by the addition of the reducing agent.

PrecursorAmine SourceReducing AgentSolventYield
1-Boc-4-piperidonen-DodecylamineSodium TriacetoxyborohydrideTHF90%
1-Boc-4-piperidone4-FluoroanilineSodium CyanoborohydrideAcetic AcidGood
1-Boc-4-piperidoneAnilineSodium TriacetoxyborohydrideTHF-

This interactive table summarizes common conditions for the reductive amination of piperidone precursors. Data is representative of typical laboratory procedures.

Alkylation of the piperidine ring nitrogen is a direct method for introducing the tert-butyl acetate (B1210297) moiety. This approach typically starts with a pre-formed 4-aminopiperidine (B84694) derivative, where the 4-amino group is protected to prevent competing N-alkylation. A common precursor for this route is tert-butyl 4-aminopiperidine-1-carboxylate. nih.gov

The reaction involves the nucleophilic attack of the secondary amine on the piperidine ring onto an appropriate electrophile, such as tert-butyl bromoacetate. orgsyn.org The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction, thereby driving the reaction to completion. Solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed. The choice of base is critical to avoid side reactions, with potassium carbonate or triethylamine (B128534) being suitable options. This method provides a straightforward route to the final product, contingent on the availability of the starting 4-aminopiperidine derivative.

Piperidine DerivativeAlkylating AgentBaseSolvent
4-Amino-1-Boc-piperidinetert-Butyl bromoacetatePotassium CarbonateDMF
Cyclentert-Butyl bromoacetateSodium Acetate TrihydrateDimethylacetamide

This interactive table outlines typical reagents used in the N-alkylation of piperidine derivatives. nih.govorgsyn.org

An alternative strategy involves constructing the piperidine ring itself through intramolecular or intermolecular nucleophilic substitution reactions. One such approach could involve a double nucleophilic substitution reaction where a bifunctional electrophile reacts with a primary amine that contains the precursor to the tert-butyl acetate side chain. whiterose.ac.uk

For instance, a dihalide precursor could react with an amino-ester to form the heterocyclic ring. This method allows for the strategic placement of substituents on the ring. The synthesis of enantiomerically enriched piperidines can be achieved through methods such as the cyclization of tosylated secondary alcohols with benzylamine, followed by further functional group manipulations. whiterose.ac.uk While potentially more complex, these methods offer high degrees of control over the stereochemistry and substitution pattern of the final piperidine product.

Functional Group Protection and Deprotection in this compound Synthesis

The synthesis of multifunctional molecules like this compound relies heavily on the strategic use of protecting groups to mask reactive functionalities. The tert-butoxycarbonyl (Boc) group is particularly prominent in this context.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. organic-chemistry.org In the synthesis of the target compound, the Boc group is typically used to protect either the piperidine ring nitrogen or the 4-amino substituent, depending on the synthetic route.

Application: The Boc group is most commonly introduced by treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine or sodium hydroxide (B78521). google.com Catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the reaction, especially for less nucleophilic amines. The reaction is typically performed in solvents like dichloromethane (B109758) (DCM), THF, or even water. organic-chemistry.org

Removal: The cleavage of the Boc group is achieved under anhydrous acidic conditions. organic-chemistry.org Trifluoroacetic acid (TFA) in DCM is a standard reagent for this purpose. Alternatively, solutions of hydrogen chloride (HCl) in organic solvents like dioxane or diethyl ether are also effective. The mechanism involves the formation of a stable tert-butyl cation, which necessitates the use of scavengers like anisole (B1667542) or thiophenol in some cases to prevent side reactions with sensitive functional groups. organic-chemistry.org

Protection ReagentBase/CatalystTypical SolventsDeprotection Reagent
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine, DMAPDichloromethane, THFTrifluoroacetic acid (TFA)
Di-tert-butyl dicarbonate (Boc₂O)Sodium HydroxideWater/DioxaneHydrochloric Acid (in Dioxane)

This interactive table summarizes the common reagents and conditions for the application and removal of Boc protecting groups. organic-chemistry.orggoogle.com

A significant challenge in the synthesis of this compound arises from the similar lability of the Boc protecting group and the tert-butyl ester under acidic conditions. organic-chemistry.org Achieving selective deprotection is crucial for synthesizing analogs or for subsequent functionalization at a specific site.

The tert-butyl ester can be cleaved under conditions that are generally milder than those required for complete Boc group removal. While strong acids like TFA will typically cleave both groups, certain Lewis acids have shown selectivity. For example, zinc bromide (ZnBr₂) in dichloromethane has been used for the chemoselective hydrolysis of tert-butyl esters in the presence of acid-labile amine protecting groups. nih.govsemanticscholar.orgresearchgate.net However, N-Boc groups have been reported to be labile under these conditions as well, indicating that selectivity is highly substrate-dependent. nih.govsigmaaldrich.com Aqueous phosphoric acid has also been reported as a mild and selective reagent for the deprotection of tert-butyl carbamates and esters. organic-chemistry.org The precise control of reaction time, temperature, and reagent stoichiometry is paramount to achieving the desired selective cleavage.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis offers a powerful toolset for the construction and functionalization of the piperidine ring, enabling reactions that are otherwise inefficient or unselective. These methods include metal-catalyzed transformations, asymmetric catalysis for producing chiral molecules, and organocatalysis for stereoselective functionalization.

Metal catalysts are instrumental in both the formation of the piperidine ring and its subsequent modification. Transition metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), gold (Au), and cobalt (Co) have been employed in a variety of synthetic strategies. nih.gov

Ring Construction:

Hydrogenation/Reduction: The most common route to the piperidine core is the hydrogenation of pyridine (B92270) precursors. nih.gov Rhodium catalysts have proven effective for this transformation under milder conditions than other methods. nih.gov

Ring-Closing Metathesis (RCM): Ruthenium-based catalysts are widely used in RCM reactions of dialkenyl amines to form the piperidine ring efficiently. semanticscholar.org

Alkene Cyclization: Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Similarly, palladium catalysts with pyridine-oxazoline ligands have been developed for enantioselective alkene amination. nih.gov

Radical-Mediated Cyclization: Cobalt(II) catalysts can facilitate the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.gov

Ring Modification:

C-H Functionalization: Direct functionalization of the piperidine ring is a highly efficient strategy. Palladium-catalyzed C-H arylation allows for the selective synthesis of cis-3,4-disubstituted piperidines using an aminoquinoline auxiliary at the C(3) position. acs.org This method is notable for being silver-free and using a low catalyst loading with an inexpensive base. acs.org

Rhodium-Catalyzed C-H Insertion: Rhodium catalysts can control the site-selectivity of C-H insertion reactions on the piperidine ring. nih.govnih.gov The choice of catalyst and the nitrogen-protecting group can direct functionalization to the C2 or C4 positions, allowing for the synthesis of specific positional analogues. nih.govnih.gov For example, N-Boc-piperidine functionalization catalyzed by Rh₂(R-TCPTAD)₄ generates 2-substituted analogues. nih.gov

A groundbreaking two-step method combines biocatalytic C-H oxidation with radical cross-coupling using nickel electrocatalysis. medhealthreview.comnews-medical.net This approach first uses enzymes to precisely add hydroxyl groups to the piperidine ring, followed by nickel-catalyzed cross-coupling to form new carbon-carbon bonds without the need for expensive catalysts like palladium. medhealthreview.comnews-medical.net This modular strategy dramatically simplifies the synthesis of complex piperidines, reducing multi-step processes to as few as two to five steps. medhealthreview.comnews-medical.net

Table 1: Comparison of Metal-Catalyzed C-H Functionalization of Piperidines

Catalyst/SystemPosition FunctionalizedKey FeaturesReference
Palladium with Aminoquinoline AuxiliaryC4Regio- and stereoselective; silver-free; low catalyst loading. acs.org
Rh₂(R-TCPTAD)₄C2Site-selective C-H insertion on N-Boc-piperidine. nih.gov
Rh₂(S-2-Cl-5-BrTPCP)₄C4Site-selective C-H insertion on N-α-oxoarylacetyl-piperidines. nih.gov
Biocatalysis + Nickel ElectrocatalysisSite-SpecificModular approach combining C-H oxidation and radical cross-coupling. medhealthreview.comnews-medical.net

The creation of specific stereoisomers is critical in drug development. Asymmetric catalysis provides a direct route to enantiomerically pure chiral piperidine derivatives, which are valuable structural motifs in pharmaceuticals. acs.org

Copper-Catalyzed Reactions: Chiral copper catalysts have been developed to enable the enantioselective δ C-H cyanation of acyclic amines. nih.gov This method intercepts an N-centered radical relay mechanism to form enantioenriched δ-amino nitriles, which serve as precursors to a variety of chiral piperidines. nih.gov A novel approach for synthesizing enantioenriched 3-boryl-tetrahydropyridines utilizes a Cu(I)-catalyzed protoborylation of 1,2-dihydropyridines, achieving high enantioselectivity (up to 99% ee). acs.org

Rhodium-Catalyzed Reactions: Dirhodium catalysts are effective in asymmetric C-H insertion reactions. The use of chiral ligands on the rhodium center allows for high levels of diastereoselectivity and enantioselectivity in the functionalization of the piperidine ring. nih.gov

Chiral Lactam Approach: An alternative strategy involves the use of chiral auxiliaries. Phenylglycinol-derived oxazolopiperidone lactams are versatile building blocks that allow for the regio- and stereocontrolled introduction of substituents, providing access to a wide range of enantiopure polysubstituted piperidines. researchgate.net Similarly, cyclodehydration of achiral aryl-δ-oxoacids with (R)-phenylglycinol can stereoselectively produce chiral non-racemic bicyclic lactams, which are precursors for enantioselective synthesis of compounds like (R)- and (S)-2-phenylpiperidine. rsc.org

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. For piperidine synthesis, organocatalysts can facilitate cascade reactions to build the ring with high stereocontrol.

An organocatalytic cascade reaction for synthesizing functionalized piperidines involves the condensation of malonamides and cinnamaldehydes. thieme-connect.de This process typically features an amidomalonate Michael addition to an enal, followed by an intramolecular hemiaminal formation to construct the piperidine ring. thieme-connect.de The use of chiral primary amine-thiourea catalysts, for instance, has led to the synthesis of γ-nitro ketones with excellent enantioselectivities (up to 99% ee), which can be precursors for chiral piperidines like (R)-baclofen. researchgate.net

Convergent and Multi-Component Reaction Strategies for Diverse this compound Scaffolds

To accelerate the discovery of new drug candidates, chemists are increasingly turning to convergent and multi-component reaction (MCR) strategies. nih.gov MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials, offering high atom economy and efficiency. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used to rapidly generate diverse molecular scaffolds. nih.govnih.gov In the context of creating analogs of this compound, a multi-component strategy could involve combining a piperidine-based amine, a carboxaldehyde, a carboxylic acid, and an isocyanide in a single step. nih.gov This approach allows for the rapid exploration of structure-activity relationships by systematically varying each of the four components. For instance, a library of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides was successfully synthesized using an Ugi reaction where tert-butyl isocyanide was a key component. nih.gov This highlights the potential to use tert-butyl isocyanide to directly install the tert-butyl acetate moiety or a precursor group in a single, efficient step.

This strategy is highly modular and can be used to create large libraries of diverse piperidine-containing compounds for screening, significantly accelerating the drug discovery process. nih.gov

Optimization of Reaction Conditions and Solvent Systems for Enhanced Yields and Purity

The success of any synthetic route depends on the careful optimization of reaction conditions to maximize yield and purity while minimizing side products and reaction time. rsc.org Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

In metal-catalyzed reactions, the choice of ligand can significantly impact reactivity and selectivity. For example, in the Cu(I)-catalyzed borylation of dihydropyridines, the use of a QuinoxP* ligand complex resulted in excellent regio- and diastereoselectivity but poor enantioselectivity (25% ee), whereas other ligands achieved up to 99% ee. acs.org Similarly, catalyst loading is a critical factor; reducing the Cu(I) catalyst loading to 1 mol% still provided high enantioselectivity, though it required a longer reaction time. acs.org

Factorial design experiments are a systematic way to optimize multiple reaction parameters simultaneously, such as temperature, reaction time, and reactant ratios, to significantly increase conversion rates and isolated yields. rsc.org

Table 2: Influence of Reaction Conditions on Enantioselective Borylation

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
12300.59998 acs.org
22019999 acs.org
3130169999 acs.org

Chemical Transformations and Mechanistic Insights of Tert Butyl 2 4 Aminopiperidin 1 Yl Acetate Derivatives

Reaction Mechanisms of Ester Hydrolysis and Transesterification

The tert-butyl ester group is a prominent feature of the title compound, and its hydrolysis is a critical transformation, often employed as a deprotection step in synthesis. The mechanism of this hydrolysis is distinct from that of simple alkyl esters due to the structural nature of the tert-butyl group.

Acid-Catalyzed Hydrolysis: The hydrolysis of tert-butyl esters under acidic conditions proceeds through a mechanism known as AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular). bham.ac.ukucoz.com This pathway is favored because the tert-butyl group can form a relatively stable tertiary carbocation upon cleavage. chemistrysteps.com The mechanism involves the following steps:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org

Cleavage of the alkyl-oxygen bond (C-O), which is the rate-determining step, to form a stable tert-butyl cation and the carboxylic acid. chemistrysteps.comresearchgate.net

The tert-butyl cation is then neutralized, typically by reacting with a nucleophile (like water) or through elimination to form isobutylene. researchgate.net

This AAL1 mechanism contrasts with the more common AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism observed for methyl or ethyl esters, which involves nucleophilic attack by water on the protonated carbonyl group. bham.ac.uk The stability of the tertiary carbocation intermediate makes the AAL1 pathway for tert-butyl esters particularly facile. ucoz.comscribd.com This property allows for the selective cleavage of tert-butyl esters under mild acidic conditions, leaving other ester types, such as methyl or benzyl (B1604629) esters, intact. nih.govorganic-chemistry.org

Base-Mediated Hydrolysis (Saponification): While acid catalysis is common, hydrolysis can also be achieved under basic conditions. This reaction, known as saponification, is effectively irreversible. bham.ac.uk The mechanism is typically BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) and involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. The subsequent elimination of the tert-butoxide ion forms the carboxylic acid, which is immediately deprotonated by the base in the reaction mixture to form a carboxylate salt. chemistrysteps.com This final acid-base step drives the reaction to completion. youtube.com

Transesterification: Transesterification reactions, which convert one ester into another, proceed via similar mechanisms to hydrolysis and can also be catalyzed by either acid or base. bham.ac.uk

TransformationConditionsKey MechanismMechanistic Notes
Acid-Catalyzed HydrolysisDilute acid (e.g., TFA, HCl) in waterAAL1Proceeds via a stable tert-butyl carbocation intermediate; unimolecular rate-determining step. bham.ac.ukucoz.com
Base-Mediated Hydrolysis (Saponification)Strong base (e.g., NaOH, KOH) in water/alcoholBAC2Irreversible due to the formation of a stable carboxylate salt. chemistrysteps.com
TransesterificationAcid or base catalyst with an excess of a different alcoholAAC2 or BAC2Equilibrium process driven by the use of excess alcohol as a solvent. bham.ac.uk

Oxidative Transformations of the Piperidine (B6355638) Ring and Amino Groups

The nitrogen atoms and the carbon-hydrogen bonds of the piperidine ring in tert-butyl 2-(4-aminopiperidin-1-yl)acetate derivatives are susceptible to oxidation, leading to a variety of functionalized products.

N-Oxidation: The tertiary amine of the piperidine ring and, under certain conditions, the primary amino group can undergo oxidation to form N-oxides. google.comgoogle.com This transformation is a known metabolic pathway for many tertiary amine drugs and can also be achieved synthetically using oxidizing agents like hydrogen peroxide or peroxy acids. nih.gov The resulting N-oxides can sometimes serve as prodrugs, which may be converted back to the parent tertiary amine in vivo. google.comgoogle.com In vitro studies on piperidine have shown that N-oxidation can yield products such as N-hydroxy piperidine and 2,3,4,5-tetrahydro-pyridine-1-oxide. nih.gov

Oxidation of the Piperidine Ring (C-H Oxidation): The C-H bonds of the piperidine ring, particularly those alpha to the nitrogen atom, can be oxidized to form lactams (cyclic amides). researchgate.net This transformation converts the piperidine ring into a piperidin-2-one moiety. Various reagents can effect this oxidation, including:

Ruthenium tetroxide: Provides regiospecific oxidation of N-acetyl piperidines to the corresponding lactams. rsc.org

Iron complexes: Systems like iron(II)-hydrogen peroxide or iron complexes with molecular oxygen can oxidize N-acyl piperidines to lactams. researchgate.net

Mercury(II)-EDTA: This reagent can dehydrogenate piperidine derivatives, forming an intermediate iminium ion which can be further transformed. researchgate.net

Remote C-H oxidation at positions further from the nitrogen atom (e.g., C-3 or C-4) is also possible using specialized catalysts, allowing for late-stage functionalization of complex molecules. nih.gov The site-selectivity of these oxidations can be controlled by the choice of catalyst and the nature of the N-protecting group. nih.govnih.gov

Oxidizing Agent/SystemSite of OxidationProduct TypeReference
Hydrogen Peroxide (H2O2), Peroxy acidsPiperidine Nitrogen (N-1)N-Oxide nih.gov
Ruthenium Tetroxide (RuO4)α-Carbon (C-2/C-6)Lactam (Piperidin-2-one) rsc.org
Fe(II)-H2O2α-Carbon (C-2/C-6)Lactam (Piperidin-2-one) researchgate.net
Hg(II)-EDTAα-Carbon (C-2/C-6)Iminium Ion Intermediate researchgate.net
Fe(PDP) CatalystsRemote C-H (C-3/C-4)Hydroxylated Piperidine nih.gov

Reductive Pathways for Functional Group Interconversion

Reductive transformations are crucial for converting existing functional groups on the piperidine scaffold into other desired moieties. While the piperidine ring itself is fully saturated, functional groups introduced through other reactions can be readily reduced.

Reductive Amination: This is a powerful method for forming carbon-nitrogen bonds and can be used to further functionalize the 4-amino group. nih.gov The primary amine can react with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to a secondary or tertiary amine. This two-step, one-pot procedure is highly efficient for introducing a wide range of substituents at the 4-position. youtube.com

Reduction of Amides and Lactams: If a derivative contains an amide functional group (e.g., an acylated 4-amino group or a lactam formed from ring oxidation), it can be reduced to the corresponding amine. organic-chemistry.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation.

Reduction of Other Functional Groups: Derivatives of the parent compound may be synthesized to contain other reducible groups. For instance, a keto-piperidine (piperidone) can be reduced to a hydroxypiperidine using reducing agents like sodium borohydride. youtube.com Similarly, imines formed on the piperidine ring can be reduced to amines. nih.gov

Initial Functional GroupReducing Agent(s)Resulting Functional GroupReaction Type
Ketone (on ring)NaBH4, LiAlH4Secondary AlcoholCarbonyl Reduction
Amide/LactamLiAlH4, BoranesAmineAmide Reduction
ImineNaBH4, H2/CatalystAmineImine Reduction
Aldehyde/Ketone + Primary AmineNaBH(OAc)3, NaBH3CNSecondary AmineReductive Amination

Nucleophilic and Electrophilic Substitution Mechanisms on the Piperidine Core

Both the nitrogen atoms and the carbon framework of the piperidine ring can participate in substitution reactions, allowing for extensive derivatization.

Reactions at Nitrogen (Nucleophilic Character):

N-1 Tertiary Amine: The N-1 nitrogen is a tertiary amine and acts as a nucleophile. It can be quaternized by reacting with alkyl halides.

C-4 Primary Amine: The 4-amino group is a primary amine and a potent nucleophile. It readily undergoes N-alkylation and N-acylation when treated with alkyl halides or acyl chlorides, respectively. researchgate.net This allows for the introduction of a vast array of substituents at this position.

Reactions at Carbon (Electrophilic Character):

α-Functionalization: The C-H bonds alpha to the N-1 nitrogen (C-2 and C-6 positions) can be deprotonated using a strong base like sec-butyllithium (B1581126) to form a lithiated intermediate. youtube.com This nucleophilic carbon can then react with various electrophiles (e.g., alkyl halides, aldehydes) to yield 2-substituted piperidines. youtube.com The regioselectivity of this C-H functionalization can be directed by the choice of N-protecting group and catalyst. nih.gov

Enamine Chemistry: Piperidine itself is widely used to form enamines from ketones. wikipedia.org These enamines are nucleophilic at the α-carbon and are key intermediates in reactions like the Stork enamine alkylation, which forms a new carbon-carbon bond. wikipedia.org

Reaction TypePositionReagentsMechanism Notes
N-AcylationC-4 Amino GroupAcyl Halides, AnhydridesNucleophilic attack by the primary amine on the electrophilic carbonyl carbon.
N-AlkylationC-4 Amino GroupAlkyl HalidesSN2 reaction between the amine nucleophile and the alkyl halide.
α-Lithiation and AlkylationC-2/C-61. Strong Base (e.g., s-BuLi) 2. Electrophile (e.g., R-X)Deprotonation to form a carbanion, followed by nucleophilic attack on an electrophile. youtube.com
Catalytic C-H FunctionalizationC-2, C-3, or C-4Rh-catalysts, Donor/Acceptor CarbenesSite-selectivity is controlled by the catalyst and N-protecting group. nih.gov

Intramolecular Cyclization Reactions and their Mechanistic Pathways

Derivatives of this compound are excellent substrates for intramolecular cyclization reactions, leading to the formation of bicyclic or fused heterocyclic systems. The presence of two nucleophilic nitrogen atoms and the ester group provides multiple opportunities for ring closure.

Intramolecular Amidation: The tert-butyl ester can be hydrolyzed to a carboxylic acid. This acid functionality can then react with the 4-amino group in an intramolecular fashion to form a bicyclic lactam. This cyclization is typically promoted by peptide coupling agents.

Cyclization via Iminium Intermediates: As seen in related piperidine systems, oxidation or dehydrogenation can generate an iminium ion intermediate. researchgate.net If an appropriate nucleophile is present elsewhere in the molecule (e.g., a hydroxyl group on a side chain), it can attack the iminium carbon to form a new ring, such as an oxazolidine (B1195125) fused to the piperidine core. researchgate.net

Radical-Mediated Cyclization: Intramolecular cyclization can also be initiated by radical formation. For example, a radical generated on a side chain can add to an unsaturated bond within another part of the molecule, or a nitrogen-centered radical can initiate a C-H amination/cyclization cascade to form a new ring. nih.gov

Aza-Prins Cyclization: This reaction involves the cyclization of a homoallylic amine with an aldehyde. nih.gov Derivatives of the title compound containing a homoallylic amine moiety could undergo this acid-promoted cyclization to form complex polycyclic structures. nih.gov

Cyclization TypeKey Intermediate/ReactantResulting StructureMechanistic Pathway
Intramolecular Amidation4-Amino group and a carboxylic acid side chainBicyclic LactamNucleophilic acyl substitution
Iminium Ion CyclizationIminium ion and an internal nucleophile (e.g., -OH)Fused Heterocycle (e.g., Oxazolidine)Intramolecular nucleophilic attack on C=N+ bond researchgate.net
Radical CyclizationCarbon or nitrogen-centered radicalFused or Bridged Ring SystemIntramolecular radical addition or H-transfer nih.gov
Aza-Prins CyclizationHomoallylic amine and an aldehydeSubstituted Piperidine RingAcid-catalyzed cyclization of an iminium ion onto an alkene nih.gov

Aza-Michael Addition Reactions at the Piperidine Nitrogen

The Aza-Michael reaction, or conjugate addition, involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor). In derivatives of this compound, the primary amino group at the C-4 position is an excellent nucleophile for this transformation.

The N-1 nitrogen, being a tertiary amine, does not participate in Aza-Michael additions. However, the 4-amino group can react with a variety of Michael acceptors, including:

α,β-unsaturated esters (e.g., acrylates)

α,β-unsaturated ketones (e.g., methyl vinyl ketone)

α,β-unsaturated nitriles (e.g., acrylonitrile)

The mechanism involves the nucleophilic attack of the 4-amino group on the β-carbon of the unsaturated system, followed by protonation of the resulting enolate intermediate to yield the final addition product. This reaction is a highly effective method for C-N bond formation and for elongating the substituent at the 4-position of the piperidine ring. This strategy is a key step in the synthesis of various substituted piperidine derivatives. nih.gov

Michael AcceptorExampleProduct Structure at C-4 Position
α,β-Unsaturated EsterMethyl acrylate-NH-CH2CH2COOCH3
α,β-Unsaturated KetoneMethyl vinyl ketone-NH-CH2CH2C(O)CH3
α,β-Unsaturated NitrileAcrylonitrile-NH-CH2CH2CN
α,β-Unsaturated SulfonePhenyl vinyl sulfone-NH-CH2CH2SO2Ph

Derivatization Strategies and Molecular Design Within the Tert Butyl 2 4 Aminopiperidin 1 Yl Acetate Framework

Modifications at the Piperidine (B6355638) Ring Nitrogen Atom

The nitrogen atom at position 1 of the piperidine ring, to which the tert-butyl acetate (B1210297) group is attached, is a key site for introducing structural diversity. Its secondary amine character allows for various substitution reactions.

The nucleophilic nature of the piperidine nitrogen facilitates both alkylation and acylation reactions. N-alkylation can be achieved through nucleophilic substitution reactions with various alkyl halides. This process allows for the introduction of a wide array of alkyl chains, which can be linear, branched, or cyclic, thereby influencing the compound's lipophilicity and steric profile. A related method involves the reaction with chiral triflate esters, proceeding through an SN2 mechanism to yield N-substituted products. rsc.org

Acylation of the piperidine nitrogen to form N-acyl analogs is another common strategy. This is typically accomplished by reacting the parent compound with acyl chlorides or anhydrides under basic conditions. These modifications introduce an amide bond, which can alter the compound's electronic properties and hydrogen bonding capabilities.

Table 1: Examples of N-Substituted Analogs via Alkylation and Acylation
Modification TypeReagent ExampleResulting N-SubstituentPotential Impact
AlkylationMethyl iodide-CH₃Increased basicity, minor steric change
AlkylationBenzyl (B1604629) bromide-CH₂-PhIncreased lipophilicity and steric bulk
AcylationAcetyl chloride-C(O)CH₃Neutralization of basicity, introduction of H-bond acceptor
AcylationBenzoyl chloride-C(O)PhIncreased rigidity and potential for π-stacking interactions

The piperidine nitrogen serves as a convenient attachment point for more complex chemical structures, including linkers and other heterocyclic systems. Piperidine and piperazine-based scaffolds are frequently employed as core components in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com By modifying the tert-butyl acetate moiety or replacing it entirely, diverse linkers can be introduced, enabling the connection of the piperidine scaffold to other pharmacophores.

Furthermore, the nitrogen atom can be used to append other heterocyclic rings, such as pyridine (B92270), pyrimidine, or triazole. This strategy is valuable for exploring new chemical space and introducing moieties that can engage in specific interactions with biological targets.

Table 2: Examples of Moieties Introduced at the Piperidine Nitrogen
Appended Moiety TypeStructural ExampleApplication/Purpose
Polyethylene Glycol (PEG) Linker-C(O)-(CH₂CH₂O)n-RModulation of solubility and pharmacokinetic properties
Alkyl-Aryl Linker-CH₂-(C₆H₄)-RRigid linker for positioning other functional groups
Heterocyclic Moiety2-pyridylIntroduction of metal-chelating sites or H-bonding
Piperazine (B1678402) Moiety-C(O)-(Piperazin-1-yl)-RCommonly used building block in medicinal chemistry tenovapharma.com

Functionalization of the 4-Amino Group

The primary amine at the 4-position of the piperidine ring is a highly versatile functional group, readily participating in a variety of bond-forming reactions.

The 4-amino group can be easily converted into amides and sulfonamides. Amidation is typically achieved by reaction with a carboxylic acid in the presence of a peptide coupling agent (e.g., HBTU, HOBt) or by reaction with a more reactive acyl chloride or anhydride. mdpi.comgoogle.com This reaction is fundamental in medicinal chemistry for joining molecular fragments and introducing functionalities that can participate in hydrogen bonding. A wide range of carboxylic acids can be used, leading to a diverse set of derivatives.

Sulfonamidation involves the reaction of the 4-amino group with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. The resulting sulfonamides are generally stable and can act as hydrogen bond donors and acceptors. Some complex drug molecules incorporate sulfonylaniline-type structures, which can be formed through such reactions. drugbank.com

Table 3: Examples of Amide and Sulfonamide Derivatives
Reaction TypeReagent ExampleFunctional Group FormedStructural Example of R-group
AmidationBenzoic acid / Coupling agentAmide-C(O)-Ph
AmidationPropionyl chlorideAmide-C(O)CH₂CH₃
SulfonamidationBenzenesulfonyl chlorideSulfonamide-S(O)₂-Ph
SulfonamidationMethanesulfonyl chlorideSulfonamide-S(O)₂CH₃

The formation of urea (B33335) and thiourea (B124793) linkages is a straightforward method for derivatizing the 4-amino group. uea.ac.ukresearchgate.net This is accomplished by reacting the amine with an appropriate isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S). nih.gov The resulting urea or thiourea moieties are valuable in drug design due to their ability to form multiple hydrogen bonds and their relative metabolic stability. mdpi.com The sulfur atom in thioureas makes them distinct from ureas in terms of size, electronics, and hydrogen-bonding geometry.

Table 4: Examples of Urea and Thiourea Derivatives
Linkage TypeReagent ExampleResulting LinkageStructural Example of R-group
UreaPhenyl isocyanate-NH-C(O)-NH-PhPhenyl
UreaEthyl isocyanate-NH-C(O)-NH-CH₂CH₃Ethyl
ThioureaAllyl isothiocyanate-NH-C(S)-NH-CH₂CH=CH₂Allyl
Thiourean-Butyl isothiocyanate-NH-C(S)-NH-(CH₂)₃CH₃n-Butyl

Reductive amination is a powerful method for converting the primary 4-amino group into secondary or tertiary amines. The process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). rsc.org This strategy allows for the introduction of a vast range of substituents at the 4-amino nitrogen. A second alkylation can be performed to convert the resulting secondary amine into a tertiary amine, further expanding the accessible chemical diversity. The formation of structures like 4-anilino-piperidine derivatives exemplifies the products of such transformations. caymanchem.com

Table 5: Examples of Secondary and Tertiary Amines via Reductive Amination
Target AmineCarbonyl ReagentReducing AgentResulting N-Substituent(s)
SecondaryCyclohexanoneNaBH(OAc)₃-Cyclohexyl
SecondaryBenzaldehydeNaBH₃CN-CH₂-Ph (Benzyl)
TertiaryFormaldehyde (excess)NaBH₃CN-CH₃, -CH₃ (Dimethyl)
TertiaryAcetaldehyde (to form secondary), then Benzyl bromideNaBH₃CN / Base-CH₂CH₃, -CH₂-Ph (Ethyl, Benzyl)

Transformations of the Tert-butyl Ester Moiety to Carboxylic Acids or Other Esters

The tert-butyl ester group in tert-butyl 2-(4-aminopiperidin-1-yl)acetate functions as a protecting group for the carboxylic acid. Its removal to yield the free carboxylic acid or its conversion to other esters is a common and critical step in many synthetic pathways.

Conversion to Carboxylic Acids:

The hydrolysis of the tert-butyl ester is typically achieved under acidic conditions. acsgcipr.org The stability of this group in neutral and basic environments allows for selective deprotection without affecting other sensitive parts of the molecule. acsgcipr.org Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed. acsgcipr.orgrsc.org The mechanism involves protonation of the ester oxygen followed by the formation of a stable tert-butyl cation, which is then eliminated as isobutylene. acsgcipr.org

A typical procedure involves dissolving the tert-butyl ester compound in a solvent like dichloromethane (B109758) (DCM) and treating it with an equal volume of TFA. The reaction is often stirred at room temperature for several hours to ensure complete cleavage. rsc.org Aqueous phosphoric acid has also been reported as a mild and environmentally benign reagent for this transformation. organic-chemistry.org

Conversion to Other Esters and Amides:

While direct transesterification is less common, the tert-butyl ester can be converted into other functional groups, such as different esters or amides, via an acid chloride intermediate. Treatment of the tert-butyl ester with thionyl chloride (SOCl₂) can selectively generate the corresponding acid chloride. organic-chemistry.orgorganic-chemistry.org This reaction is often performed at room temperature and shows high selectivity for tert-butyl esters over other types, such as methyl, ethyl, or benzyl esters. organic-chemistry.org The resulting acid chloride is a highly reactive intermediate that can then be reacted with various alcohols or amines to produce a diverse range of esters and amides under mild conditions. organic-chemistry.org

Table 1: Common Reagents for Tert-butyl Ester Transformation
TransformationReagent(s)Typical ConditionsNotes
Deprotection to Carboxylic AcidTrifluoroacetic Acid (TFA)DCM, Room TemperatureStandard, high-yielding method. rsc.org
Deprotection to Carboxylic AcidHydrochloric Acid (HCl)Dioxane or Ether, Room TemperatureCommonly used for Boc-deprotection as well. acsgcipr.org
Deprotection to Carboxylic AcidAqueous Phosphoric Acid-A milder, environmentally friendly alternative. organic-chemistry.org
Deprotection to Carboxylic AcidZinc Bromide (ZnBr₂)DCM, Room TemperatureOffers chemoselectivity in the presence of certain other acid-labile groups. researchgate.net
Conversion to Acid ChlorideThionyl Chloride (SOCl₂)Room TemperatureIntermediate for forming other esters/amides. organic-chemistry.org

Stereochemical Control in Derivatization: Diastereoselective and Enantioselective Approaches

The parent molecule, this compound, is achiral. Stereocenters are introduced during derivatization, necessitating stereochemical control to isolate specific isomers, which often exhibit different pharmacological activities.

Diastereoselective Approaches: When the 4-amino group is reacted with a chiral building block, a new stereocenter is formed, leading to a mixture of diastereomers. For instance, coupling the amine with a chiral carboxylic acid would result in two diastereomeric amides. These diastereomers often have different physical properties (e.g., solubility, melting point, chromatographic retention), which allows for their separation by methods like column chromatography or crystallization. In a study focused on developing cognition enhancers, various analogs based on the 4-aminopiperidine (B84694) scaffold were synthesized, where control over diastereomeric purity would be critical for establishing clear SAR. nih.gov

Enantioselective Approaches: Enantioselective synthesis is employed when a reaction creates a new chiral center from a prochiral substrate, aiming to produce one enantiomer in excess over the other. This typically involves the use of chiral catalysts, reagents, or auxiliaries. While specific examples detailing enantioselective derivatization directly on the this compound scaffold are not prevalent in the provided search results, the principles are widely applied in organic synthesis. For example, an enantioselective reduction of a ketone or an imine formed from the 4-amino group could be achieved using a chiral catalyst, leading to the preferential formation of one enantiomer of the corresponding alcohol or amine. Such strategies are crucial for preparing optically pure final compounds for biological evaluation.

Scaffold Diversification through Parallel Synthesis and Combinatorial Chemistry Principles

The 4-aminopiperidine framework is an ideal scaffold for generating large libraries of related compounds for high-throughput screening in drug discovery. nih.gov Combinatorial chemistry and parallel synthesis are powerful tools for rapidly creating molecular diversity around this core structure. wikipedia.orgnih.gov

The basic principle involves using the this compound as a common intermediate. nih.gov The primary amino group at the 4-position is the key diversification point. In a parallel synthesis approach, this starting material can be distributed into an array of reaction vessels. imperial.ac.uk A different reactant (e.g., an acid chloride, sulfonyl chloride, aldehyde for reductive amination, or isocyanate) is then added to each vessel, leading to a library of unique compounds, each with a different substituent at the 4-amino position.

This strategy was effectively employed in the discovery and optimization of 4-aminopiperidine (4AP) derivatives as inhibitors of the Hepatitis C virus. nih.gov Researchers performed a broad exploration by coupling a common intermediate with various electrophiles, facilitating the systematic investigation of a wide array of analogs. nih.gov Similarly, multi-component reactions, like the Ugi reaction, are well-suited for combinatorial approaches. nih.gov In such a reaction, the amine from the 4-aminopiperidine scaffold, an aldehyde, a carboxylic acid, and an isocyanide can be combined in a single step to rapidly generate complex and diverse molecular structures. nih.gov

Table 2: Example of Scaffold Diversification via Parallel Reactions
Starting ScaffoldReaction TypeExample Reagent ClassResulting Functional GroupLibrary Diversity
This compoundAcylationAcid Chlorides (R-COCl)AmideVariation of the 'R' group
This compoundSulfonylationSulfonyl Chlorides (R-SO₂Cl)SulfonamideVariation of the 'R' group
This compoundReductive AminationAldehydes/Ketones (R-CHO)Secondary AmineVariation of the 'R' group
This compoundUrea FormationIsocyanates (R-NCO)UreaVariation of the 'R' group

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Tert Butyl 2 4 Aminopiperidin 1 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Tert-butyl 2-(4-aminopiperidin-1-yl)acetate provides a quantitative map of all proton environments. The spectrum is characterized by distinct signals corresponding to the tert-butyl group, the acetate (B1210297) methylene (B1212753) protons, and the protons of the piperidine (B6355638) ring. The tert-butyl group typically appears as a sharp singlet due to the magnetic equivalence of its nine protons. The acetate methylene protons, situated between a nitrogen atom and a carbonyl group, also produce a singlet. The piperidine ring protons present a more complex system of multiplets due to spin-spin coupling between adjacent, non-equivalent protons. The chemical shifts are influenced by the electronic effects of the neighboring nitrogen atoms and the amino group. A broad signal, corresponding to the two protons of the primary amine, is also expected, with a chemical shift that can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound.
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.21s2H-C(=O)-CH₂-N-
~2.85m2HPiperidine H-2ax, H-6ax
~2.79m1HPiperidine H-4
~2.20m2HPiperidine H-2eq, H-6eq
~1.75m2HPiperidine H-3eq, H-5eq
~1.60 (broad)s2H-NH₂
~1.45s9H-C(CH₃)₃
~1.35m2HPiperidine H-3ax, H-5ax

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated. The spectrum will show characteristic signals for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, the acetate methylene carbon, and the three distinct carbon environments within the piperidine ring (C2/C6, C3/C5, and C4).

Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Chemical Shift (δ, ppm)Assignment
~170.5-C=O
~80.8-OC(CH₃)₃
~58.9-CH₂-N
~53.5Piperidine C-2, C-6
~50.7Piperidine C-4
~33.8Piperidine C-3, C-5
~28.3-OC(CH₃)₃

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for tracing the connectivity within the piperidine ring, showing cross-peaks between H-4 and the protons at C3/C5, and subsequently between the protons at C3/C5 and C2/C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It provides an unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking the signals from the ¹H and ¹³C spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is vital for connecting the different fragments of the molecule. Key correlations would include the signal from the acetate methylene protons to the carbonyl carbon and the piperidine C2/C6 carbons, and the signal from the tert-butyl protons to the quaternary carbon and the carbonyl carbon, thus confirming the ester linkage and its connection to the piperidine ring.

NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. They are essential for determining the stereochemistry and conformation of the molecule, such as the axial or equatorial orientation of substituents on the piperidine ring, by observing through-space correlations between protons.

Given the presence of two distinct nitrogen atoms—a tertiary amine in the piperidine ring (N-1) and a primary amine at the C-4 position—¹⁵N NMR spectroscopy can provide valuable insights into their respective electronic environments. Although less sensitive than ¹H NMR, techniques like ¹H-¹⁵N HMBC can be used to obtain ¹⁵N chemical shifts at natural abundance. The tertiary amine and the primary amine are expected to resonate in different regions of the ¹⁵N spectrum, allowing for their clear differentiation. Furthermore, ¹H-¹⁵N HMBC correlations can definitively link each nitrogen atom to specific protons in the molecule (e.g., N-1 to the acetate methylene protons and C2/C6 protons), providing conclusive evidence for their positions within the molecular structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. Due to the presence of basic nitrogen atoms, the compound is readily ionized in positive-ion mode, primarily through protonation, to yield the pseudomolecular ion [M+H]⁺. Other adduct ions, such as the sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ adducts, may also be observed. uni.lu

Table 3: Predicted ESI-MS Adducts for this compound (C₁₁H₂₂N₂O₂). uni.lu
AdductChemical FormulaPredicted m/z
[M+H]⁺[C₁₁H₂₃N₂O₂]⁺215.17540
[M+Na]⁺[C₁₁H₂₂N₂O₂Na]⁺237.15734
[M+NH₄]⁺[C₁₁H₂₆N₃O₂]⁺232.20194
[M+K]⁺[C₁₁H₂₂N₂O₂K]⁺253.13128

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 ppm), which allows for the determination of a compound's elemental composition. The experimentally measured accurate mass of the [M+H]⁺ ion (e.g., 215.17540) can be used to calculate a unique elemental formula (C₁₁H₂₃N₂O₂⁺). uni.lu This capability is crucial for confirming the molecular formula of the target compound and distinguishing it from any other potential isomers or isobaric impurities, thereby providing the highest level of confidence in the compound's identity.

X-ray Diffraction for Solid-State Structure and Crystal Packing

While specific crystal structure data for this compound is not publicly available, analysis of related piperidine or piperazine (B1678402) structures provides insight into the expected findings. For instance, the analysis of a similarly complex piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, reveals key structural features that can be extrapolated. nih.gov In such structures, the piperidine ring typically adopts a stable chair conformation to minimize steric strain. nih.gov The substituents on the ring can occupy either axial or equatorial positions, and their precise orientation is determined by XRD.

Intermolecular interactions are crucial for understanding the crystal packing. researchgate.net For this compound, the primary amine (-NH2) group is expected to be a key participant in hydrogen bonding, acting as a hydrogen bond donor. The carbonyl oxygen of the ester group and the tertiary amine in the piperidine ring can act as hydrogen bond acceptors. These interactions would create a network structure in the solid state, influencing the material's physical properties. researchgate.net

Table 1: Expected Crystallographic Parameters from a Hypothetical XRD Analysis

Parameter Expected Observation Significance
Crystal System Monoclinic or Orthorhombic Describes the basic shape of the unit cell.
Space Group e.g., P2₁/c Defines the symmetry elements within the unit cell.
Piperidine Ring Conformation Chair The most stable energetic conformation for a six-membered ring.
Substituent Positions Equatorial Generally preferred for bulky groups like the acetate moiety to reduce steric hindrance.

| Key Intermolecular Forces | N-H···O, N-H···N hydrogen bonds | Dictate the crystal packing and influence melting point and solubility. |

Spectroscopic Methods for Electronic Structure and Vibrational Analysis

Spectroscopic techniques are essential for probing the electronic and vibrational properties of a molecule, providing confirmation of its functional groups and electronic characteristics.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups.

The primary amine (-NH2) group is identifiable by two N-H stretching bands in the region of 3300-3500 cm⁻¹, one for symmetric and one for asymmetric stretching. libretexts.org The C=O stretch of the tert-butyl ester group will produce a strong, sharp absorption band around 1735-1750 cm⁻¹. researchgate.net The C-H bonds of the alkane portions (piperidine ring and tert-butyl group) will show strong stretching absorptions in the 2850-2960 cm⁻¹ range. pressbooks.publibretexts.org The C-O stretch of the ester and the C-N stretch of the amines will appear in the fingerprint region (below 1500 cm⁻¹). vscht.cz

Table 2: Predicted Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (R-NH₂) N-H Stretch 3300 - 3500 (two bands) Medium
Alkane (Piperidine, tert-Butyl) C-H Stretch 2850 - 2960 Strong
Ester (C=O) C=O Stretch 1735 - 1750 Strong, Sharp
Ester (C-O) C-O Stretch 1150 - 1250 Strong

| Amine (C-N) | C-N Stretch | 1020 - 1220 | Medium |

Chromatographic Techniques for Purity and Separation

Chromatography is indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. For a polar and basic compound like this compound, reversed-phase HPLC is a common approach.

A typical HPLC method would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. To ensure good peak shape for the basic amine, a small amount of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to suppress the ionization of free silanol (B1196071) groups on the stationary phase and protonate the analyte. Detection can be achieved using a UV detector at a low wavelength (e.g., ~210 nm) where the ester carbonyl group absorbs weakly, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

Table 3: Typical HPLC Parameters for Purity Assessment

Parameter Typical Condition Purpose
Stationary Phase C18 (Octadecyl silane) Non-polar phase for reversed-phase separation.
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid Elutes compounds based on polarity; acid modifier improves peak shape for amines.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at 210 nm or Mass Spectrometry Quantifies the analyte and any impurities.

| Column Temperature | 25-40 °C | Ensures reproducible retention times. |

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mt.com SFC is often considered a "green" alternative to normal-phase HPLC due to its significant reduction in organic solvent consumption. researchgate.net It offers unique selectivity and is particularly well-suited for separating chiral compounds and closely related structural isomers that can be challenging to resolve by HPLC. mt.comchromatographyonline.com

For the analysis of this compound, SFC would be advantageous. Supercritical CO₂ is non-polar, so a polar co-solvent (modifier), such as methanol, is added to elute the polar analyte from the column. nih.gov Additives like ammonia (B1221849) or other amines can be included in the modifier to improve the peak shape of basic compounds. researchgate.net Coupling SFC with mass spectrometry (SFC-MS) provides both separation and mass identification, making it a highly effective tool for impurity profiling and confirming the identity of the main component. nih.gov

Table 4: Illustrative SFC-MS Parameters for Analysis

Parameter Typical Condition Rationale
Primary Mobile Phase Supercritical CO₂ Low viscosity and high diffusivity lead to fast, efficient separations.
Modifier Methanol with 0.1% Ammonium Hydroxide (B78521) Increases mobile phase polarity to elute the polar compound; additive improves peak shape.
Stationary Phase Diol or 2-Ethylpyridine Polar stationary phases that provide good selectivity for polar and basic analytes.
Flow Rate 2-4 mL/min Higher flow rates are possible due to the low viscosity of the mobile phase.
Back Pressure 120-150 bar Maintains the CO₂ in a supercritical state.

| Detection | Mass Spectrometry (MS) | Provides mass information for peak identification and purity assessment. |

Applications of Tert Butyl 2 4 Aminopiperidin 1 Yl Acetate in Advanced Chemical Synthesis Research

As a Versatile Building Block for Diverse Chemical Libraries

In chemical research, a "building block" refers to a molecular fragment or a real molecule with reactive functional groups that can be used in the synthesis of more complex structures. musechem.com The strategic use of such blocks is fundamental to the creation of chemical libraries—large collections of diverse compounds used in high-throughput screening to identify new bioactive molecules. Tert-butyl 2-(4-aminopiperidin-1-yl)acetate serves as an exemplary building block due to the differential reactivity of its functional groups, allowing for sequential and controlled chemical modifications.

The primary amine on the piperidine (B6355638) ring can readily undergo reactions such as acylation, alkylation, and reductive amination, while the secondary amine is typically less reactive but can be engaged under different reaction conditions. The tert-butyl ester provides a carboxylic acid moiety that is protected from reacting but can be deprotected under acidic conditions to participate in further transformations, such as amide bond formation. This orthogonal reactivity is highly desirable for building diverse molecular libraries, as it allows for the systematic introduction of various substituents at different points of the molecule, leading to a large number of distinct final products from a single starting scaffold.

Heterocyclic scaffolds are core structures containing rings with at least one non-carbon atom, and they form the basis of a vast number of pharmaceuticals. The piperidine ring of this compound is a common heterocycle in itself, but the compound's functional groups facilitate its use in constructing more elaborate heterocyclic systems.

For instance, the primary amine can be used as a nucleophile to react with various electrophiles to form new rings. Research into the development of novel bioactive compounds frequently involves the synthesis of complex heterocyclic systems, such as 1,2,4-oxadiazoles, which are recognized for their metabolic stability and role as bioisosteres for ester and amide groups. mdpi.com Similarly, piperidine-containing building blocks have been instrumental in synthesizing scaffolds like 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, which has been identified as a novel inhibitor of the NLRP3 inflammasome. nih.gov The synthetic strategies employed in these cases often involve the reaction of the piperidine's amine functionality to build the larger heterocyclic framework. nih.gov

The creation of complex molecules bearing multiple functional groups is a central goal of organic synthesis, particularly in the field of medicinal chemistry. The distinct functional groups on this compound allow it to be a key participant in multi-step syntheses and multi-component reactions.

A prime example of building molecular complexity is the Ugi four-component reaction, which allows for the rapid assembly of complex, peptide-like molecules from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov The primary amine of this compound makes it an ideal amine component for such reactions, enabling the creation of a diverse library of polyfunctional acetamides. nih.gov Furthermore, its structure can be incorporated into larger molecules through sequential coupling reactions. For example, the primary amine can be acylated with a complex carboxylic acid, followed by deprotection of the tert-butyl ester and subsequent coupling of the newly revealed carboxylic acid with another amine, thereby elongating the molecule and introducing new functionalities in a controlled manner.

Role in Fragment-Based Drug Discovery Research

Fragment-Based Drug Discovery (FBDD) is a strategy that begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. researchgate.netdrughunter.com These initial hits are then optimized and grown into more potent, drug-like molecules. researchgate.net Fragments typically adhere to the "Rule of Three," which suggests a molecular weight under 300 Da, no more than three hydrogen bond donors, no more than three hydrogen bond acceptors, and a calculated logP (ClogP) of no more than three. researchgate.net

This compound possesses properties that make it an excellent candidate for inclusion in fragment libraries. Its molecular weight is 214.28 g/mol , and it has one hydrogen bond donor (the primary amine) and three hydrogen bond acceptors (the two oxygen atoms of the ester and the secondary amine nitrogen). Its predicted XlogP is approximately 0.8, fitting well within the "Rule of Three" guidelines. uni.lu The value of FBDD lies in its ability to efficiently explore chemical space to find starting points for drug development, and fragments like this compound provide a rigid scaffold (the piperidine ring) that can be elaborated in multiple directions to improve binding affinity and selectivity for a target protein. drughunter.comnih.gov

Contribution to Lead-Like and Drug-Like Chemical Space Exploration

As fragment hits are optimized, they are developed into "lead-like" and subsequently "drug-like" molecules. These terms refer to compounds possessing physicochemical properties that are associated with successful clinical candidates. Lead-like compounds are generally more complex than fragments but less so than final drugs, occupying an intermediate chemical space.

The table below outlines the typical property ranges for lead-like compounds and compares them to the properties of this compound.

PropertyTypical "Lead-Like" RangeThis compound
Molecular Weight (MW) 250 - 350 Da214.28 Da
logP < 3.5~0.8 uni.lu
Hydrogen Bond Donors ≤ 31
Hydrogen Bond Acceptors ≤ 63
Rotatable Bonds ≤ 74

This table presents a comparison of the physicochemical properties of this compound with the generally accepted ranges for lead-like molecules.

By incorporating this compound into larger molecules, chemists can systematically modify these properties. The scaffold itself has a low molecular weight and logP, providing a good starting point. Adding substituents to the primary amine or coupling molecules to the deprotected carboxylic acid allows for a controlled increase in molecular weight and modulation of lipophilicity, guiding the resulting compounds into the desired lead-like and drug-like chemical space. nih.govresearchgate.net This strategic exploration is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Use in Analytical Derivatization for Enhanced Detection Sensitivity

In analytical chemistry, particularly in bioanalysis, detecting and quantifying low-abundance molecules in complex biological matrices can be challenging. researchgate.net Mass spectrometry (MS) is a powerful tool for this purpose, but some molecules exhibit poor ionization efficiency, leading to low sensitivity. nih.gov Chemical derivatization, or "tagging," is a technique used to modify an analyte to improve its chemical or physical properties for analysis. researchgate.netnih.gov

Many important biological molecules, such as eicosanoids and fatty acids, are carboxylic acids. uw.eduresearchgate.net In typical electrospray ionization mass spectrometry (ESI-MS), these compounds are often analyzed in negative ion mode, which can suffer from high background noise and poor sensitivity. uw.edu this compound can be used as a derivatization reagent to overcome this limitation.

The primary amine of the molecule can react with a carboxylic acid group, typically activated first, to form a stable amide bond. This process "tags" the carboxylic acid with the piperidine moiety. The key advantage of this tag is the presence of nitrogen atoms (the secondary amine in the ring and the newly formed amide) that can be readily protonated. This allows the derivatized analyte to be analyzed in positive ion mode ESI-MS, which often provides a much cleaner background and significantly enhanced signal intensity. This "charge-reversal" derivatization can improve detection sensitivity by 10- to 20-fold, enabling the accurate measurement of low-concentration analytes that would otherwise be undetectable. uw.edu

The table below summarizes the derivatization reaction and its benefits.

Reactant 1Reactant 2LinkageProduct FeatureAnalytical Benefit
Carboxylic Acid (R-COOH)This compoundAmide BondPositively charged piperidine tagEnhanced positive mode ESI-MS signal; Increased detection sensitivity uw.edu

This table details the use of this compound as a derivatization agent for the analysis of carboxylic acids by mass spectrometry.

Applications in Metabolomic Analysis Research

This compound, while not directly a metabolite, holds potential applications in the field of metabolomics, primarily as a chemical derivatization agent. Metabolomic analysis often involves the comprehensive study of small molecules (metabolites) within a biological system. A significant challenge in this field is the detection and quantification of metabolites that are present in low concentrations or exhibit poor ionization efficiency in mass spectrometry (MS), a core analytical technique in metabolomics. nsf.govrowan.edu

Chemical derivatization is a strategy employed to overcome these challenges. researchgate.net In this context, a compound like this compound can be utilized to tag specific classes of metabolites, thereby enhancing their detectability. The primary amino group on the piperidine ring of this compound is reactive towards metabolites containing carboxylic acid functional groups. nsf.gov The reaction between the amino group and a carboxyl group forms a stable amide bond, effectively tagging the metabolite.

This derivatization process can significantly improve the analytical properties of the targeted metabolites in several ways:

Enhanced Ionization Efficiency: The tagged metabolite, now containing the piperidine moiety, may exhibit improved ionization in the mass spectrometer's ion source, leading to a stronger signal and lower limits of detection. nsf.govrowan.edu

Improved Chromatographic Separation: The derivatization alters the chemical properties of the metabolite, which can lead to better separation from other components in the biological sample during liquid chromatography (LC), a technique often coupled with MS. nsf.gov

Increased Specificity: By using a derivatizing agent that targets a specific functional group, researchers can selectively analyze a particular class of metabolites within a complex biological mixture. researchgate.net

Research has demonstrated the successful use of other piperidine-containing reagents for the derivatization of organic acids in metabolomic studies. For instance, N-(4-aminophenyl)piperidine has been used to tag carboxylic acids, leading to a substantial increase in detection sensitivity in both LC-MS and supercritical fluid chromatography-mass spectrometry (SFC-MS) analyses. nsf.govrowan.edu This precedent suggests a strong potential for this compound to be employed in a similar capacity.

The following table summarizes the potential impact of using this compound as a derivatizing agent in metabolomic analysis:

Analytical ParameterEffect of DerivatizationRationale
Limit of Detection (LOD) LoweredEnhanced ionization efficiency and signal intensity. nsf.gov
Limit of Quantification (LOQ) LoweredImproved signal-to-noise ratio. nsf.gov
Specificity IncreasedSelective targeting of carboxyl-containing metabolites. researchgate.net
Chromatographic Resolution Potentially ImprovedAltered polarity and interaction with the stationary phase. nsf.gov

While direct research specifically detailing the use of this compound in metabolomic analysis is not extensively published, its chemical structure and the proven success of analogous compounds strongly support its potential as a valuable tool for enhancing the detection and analysis of acidic metabolites.

Precursor in the Development of Advanced Materials and Specialty Chemicals

This compound serves as a versatile precursor, or "building block," in the synthesis of a wide array of advanced materials and specialty chemicals. nih.govnbinno.com Its utility stems from the presence of two key reactive sites: the primary amine on the piperidine ring and the tert-butyl ester group. These functional groups allow for its incorporation into larger, more complex molecular architectures through various chemical transformations.

The piperidine scaffold itself is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and polymers. ijnrd.orghashnode.devresearchgate.net By using this compound as a starting material, chemists can introduce this valuable heterocyclic motif into new molecules, thereby imparting specific desired properties.

Applications in Polymer Synthesis:

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of various polymers. The primary amino group can participate in polymerization reactions, such as:

Polyamide formation: Reacting with dicarboxylic acids or their derivatives to form polyamides, which are known for their high strength and thermal stability.

Polyurethane synthesis: Acting as a chain extender by reacting with isocyanates to form polyurethanes, which can be tailored for a wide range of properties from rigid foams to flexible elastomers. biosynce.com

Epoxy resin modification: The amine group can act as a curing agent for epoxy resins, cross-linking the polymer chains and influencing the final mechanical and thermal properties of the material. biosynce.com

The tert-butyl ester group can be retained in the final polymer to modulate properties such as solubility and thermal stability, or it can be hydrolyzed to the corresponding carboxylic acid, providing a site for further modification or for introducing hydrophilicity.

Role in Specialty Chemical Synthesis:

In the realm of specialty chemicals, this compound is a valuable intermediate for the synthesis of more complex molecules with specific functions. biosynce.com These can include:

Pharmaceutical Intermediates: The piperidine ring is a core component of many active pharmaceutical ingredients (APIs). nih.gov This compound can be used to synthesize novel drug candidates for a variety of therapeutic areas. ijnrd.org

Agrochemicals: Piperidine derivatives are utilized in the development of pesticides and insecticides. ijnrd.orghashnode.dev The structural features of this compound can be incorporated to design new and effective crop protection agents.

Corrosion Inhibitors: Certain piperidine derivatives have been shown to inhibit the corrosion of metals. ijnrd.org This precursor can be used to synthesize new corrosion inhibitors for various industrial applications.

The following table provides a summary of the potential applications of this compound as a precursor:

FieldApplicationRole of this compoundResulting Product Class
Advanced Materials Polymer SynthesisMonomer or Chain ExtenderPolyamides, Polyurethanes, Modified Epoxy Resins biosynce.com
Specialty Chemicals Pharmaceutical SynthesisIntermediate/Building BlockActive Pharmaceutical Ingredients nih.gov
Specialty Chemicals Agrochemical DevelopmentIntermediate/Building BlockPesticides, Insecticides ijnrd.orghashnode.dev
Specialty Chemicals Corrosion InhibitionIntermediate/Building BlockCorrosion Inhibitors ijnrd.org

Mechanistic Biological Investigations of Tert Butyl 2 4 Aminopiperidin 1 Yl Acetate Derivatives in Vitro Research

Enzyme Inhibition Mechanisms

Derivatives of tert-butyl 2-(4-aminopiperidin-1-yl)acetate have been investigated for their potential to inhibit a range of enzymes, revealing complex and specific mechanisms of action.

Dipeptidyl peptidase-4 (DPP4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govresearchgate.net The inhibition of DPP4 prevents the degradation of these incretins, thereby prolonging their activity, which leads to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. researchgate.netresearchgate.net

The mechanism of DPP4 inhibitors can be broadly categorized as substrate-based or non-substrate-based. nih.gov These inhibitors bind to the active site of the enzyme, preventing it from cleaving its natural substrates. nih.gov While specific studies on this compound derivatives as DPP4 inhibitors are an area of emerging research, the piperidine (B6355638) scaffold is a key feature in various heterocyclic motifs explored for DPP4 inhibition. The development of such inhibitors is a significant area of interest for creating novel antidiabetic agents. nih.govmdpi.com The therapeutic effect is achieved by increasing the half-life of active GLP-1, which, even with effective inhibition, only rises from approximately one minute to five minutes. nih.gov This modest increase is sufficient to engage GLP-1 receptors on pancreatic beta cells and produce a significant insulinotropic effect. nih.gov

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, where it plays a critical role in bone resorption by degrading type I collagen, the main protein component of the bone matrix. nih.govmdpi.com Inhibition of this enzyme is a therapeutic strategy for treating osteoporosis. nih.gov A novel scaffold of cathepsin K inhibitors, derived from a lead compound featuring a piperidine moiety, has been synthesized and evaluated. nih.gov

In vitro studies on a library of 61 such derivatives identified potent inhibitors of Cathepsin K. nih.gov One particularly effective derivative, designated A22, demonstrated significant inhibitory activity against the enzyme. nih.gov The mechanism involves direct binding to the active site of Cathepsin K, as confirmed by surface plasmon resonance analysis and molecular docking studies. nih.gov These studies indicated several favorable interaction sites for the inhibitor within the enzyme's active pocket, classifying it as an orthosteric inhibitor. nih.gov The inhibition is specific to Cathepsin K, a desirable trait for minimizing off-target effects. nih.gov Some inhibitors have also been identified that act as ectosteric or exosite inhibitors, which selectively block the collagenase activity of Cathepsin K by disrupting the formation of enzyme-glycosaminoglycan complexes necessary for collagen degradation, without affecting the hydrolysis of smaller peptide substrates. dntb.gov.uatheadl.com

Table 1: In Vitro Inhibitory Activity of Representative Derivative A22 against Cathepsin K

Compound Target Enzyme IC50 (µM) Inhibition Mechanism
A22 Cathepsin K 0.44 Orthosteric (Active Site Binding)

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). nih.gov By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid forms, sEH reduces their beneficial anti-inflammatory, vasodilatory, and anti-fibrotic effects. nih.govescholarship.org Pharmacological inhibition of sEH stabilizes EET levels, making it a promising target for treating inflammatory diseases and pain. nih.govnih.gov

Research into sEH inhibitors has led to the development of potent 2-(piperidin-4-yl)acetamide (B176132) derivatives. nih.govnih.gov A series of benzohomoadamantane-based amides, incorporating the piperidine scaffold, were synthesized and showed excellent inhibitory potencies against both human and murine sEH. nih.govnih.gov These compounds act by binding to the active site of the sEH enzyme, preventing the hydrolysis of EETs and thereby modulating lipid metabolism pathways. escholarship.org The improved stability and potent inhibition profile of these piperidine-derived amides make them strong candidates for further in vivo investigation. escholarship.org

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases primarily found in the liver that are responsible for the metabolism of a vast majority of drugs. nih.govmdpi.com Interactions with CYP isoforms, particularly CYP3A4 and CYP2C9, are a critical aspect of drug development as they can lead to significant drug-drug interactions. nih.govmdpi.com These interactions typically manifest as either inhibition or induction of enzyme activity.

Enzyme inhibition reduces the rate of metabolism of a co-administered drug, potentially leading to increased plasma concentrations and toxicity. mdpi.com Inhibition can be reversible (competitive or mixed-type) or irreversible. nih.gov For instance, competitive inhibition occurs when a compound binds to the active site of the enzyme, preventing the substrate from binding. nih.gov Induction, conversely, involves an increased expression of the CYP enzyme, which can accelerate drug metabolism and potentially lead to reduced efficacy. mdpi.com In vitro systems using human liver microsomes or recombinant CYP enzymes are standard tools for characterizing these interaction mechanisms and determining key kinetic parameters like IC50 (the concentration causing 50% inhibition) and Ki (the inhibition constant). nih.govresearchgate.net While general mechanisms are well-understood, specific in vitro studies detailing the interaction of this compound derivatives with CYP3A4 and CYP2C9 are necessary to predict their potential for clinical drug-drug interactions.

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. mdpi.com Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. mdpi.commdpi.com In some organisms, particularly trypanosomatid parasites, an alternative enzyme called Pteridine Reductase 1 (PTR1) can compensate for DHFR activity, providing a mechanism for resistance to DHFR inhibitors. nih.gov Therefore, dual inhibition of both DHFR and PTR1 is a promising strategy to overcome this resistance. nih.govnih.gov

Compounds containing a 2,4-diaminopyrimidine (B92962) skeleton, which is structurally related to the 4-aminopiperidine (B84694) core, have been identified as effective inhibitors of both DHFR and PTR1 from parasites like Leishmania chagasi. nih.gov These derivatives typically act as competitive inhibitors with respect to the dihydrofolate substrate, binding to the active site of both enzymes. nih.gov This dual inhibition can have a synergistic detrimental effect on parasite survival. nih.gov The development of such inhibitors focuses on achieving selectivity for the parasitic enzymes over the human DHFR to minimize host toxicity. bath.ac.uk

Table 2: In Vitro Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Parasitic Enzymes

Enzyme Target Inhibition Constant (Ki) Range (µM) Inhibition Mechanism
LcPTR1 1.50 – 2.30 Competitive
LcDHFR 0.28 – 3.00 Competitive

Receptor Binding and Modulation Mechanisms

Currently, detailed in vitro research specifically documenting the receptor binding profiles and modulation mechanisms for derivatives of this compound is limited in publicly available literature. While the piperidine nucleus is a common scaffold in many compounds active at various receptors, specific binding assays and functional studies for this particular class of derivatives have not been extensively reported. Further investigation is required to elucidate any direct interactions with specific receptor targets and to understand the subsequent downstream signaling pathways that may be modulated.

Neurotensin (B549771) Receptor 1 (NTSR1) Interactions

While direct studies on this compound derivatives and their interaction with Neurotensin Receptor 1 (NTSR1) are not extensively documented in publicly available literature, the broader class of piperidine-containing compounds has been investigated as ligands for neurotensin receptors. NTSR1, a G protein-coupled receptor (GPCR), is involved in a variety of physiological processes, and its modulation is a target for therapeutic development. researchgate.netnih.gov Patent literature discloses various heterocyclic compounds, including those with a piperidine scaffold, designed as neurotensin receptor ligands, suggesting that the core structure of this compound could be a relevant starting point for the development of NTSR1-targeting molecules. researchgate.net

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

The investigation of this compound derivatives as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonists is an emerging area of interest. PPARγ is a nuclear receptor that plays a key role in adipogenesis, insulin sensitivity, and inflammation. mdpi.com While direct evidence of PPARγ agonism by this compound is limited, the structural motifs present in this compound are found in other known PPARγ modulators. For instance, the synthesis of certain PPARγ ligands has involved the use of tert-butyl carbamate, a reagent that can be used to introduce a protected amine functionality similar to that in the 4-position of the piperidine ring. nih.gov

G-Protein Coupled Receptor (GPCR) Interactions

The 4-aminopiperidine scaffold, a core component of this compound, is a well-established pharmacophore for interacting with various G-protein coupled receptors (GPCRs). nih.gov Derivatives of 4-aminopiperidine have been developed as potent cognition-enhancing drugs, with activity at muscarinic and AMPA receptors. nih.gov Although specific studies on this compound derivatives are not detailed, the known interactions of the 4-aminopiperidine moiety suggest a potential for derivatives of this compound to modulate GPCR activity.

Cellular Pathway Modulation

Inhibition of Cell Proliferation and Induction of Apoptosis in Research Models

The potential of piperidine-containing compounds to inhibit cell proliferation and induce apoptosis has been a focus of cancer research. Various derivatives of piperidine have demonstrated cytotoxic and antiproliferative activities against a range of cancer cell lines. nih.govnih.gov For example, novel trans-platinum piperidine derivatives have been shown to induce apoptosis through mechanisms that include the activation of caspases and characteristic morphological changes in tumor cells. nih.gov While direct studies on this compound are not widely reported, the established pro-apoptotic potential of the broader piperidine class of compounds suggests a plausible mechanism for its derivatives.

Interactive Table: Antiproliferative Activity of Representative Piperidine Derivatives

Compound Class Cell Line IC50 (µM) Mechanism of Action
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides DU-145 (Prostate) 0.12 Tubulin Inhibition
trans-platinum piperidine complexes C-26 (Colon) 4.5 Apoptosis Induction, DNA Platination

Modulation of Key Intracellular Signaling Pathways

The modulation of intracellular signaling pathways is a key aspect of the biological activity of many therapeutic compounds. While specific data for this compound derivatives are not available, related piperidine compounds have been shown to influence critical cellular signaling cascades. For instance, some piperidine derivatives with antiproliferative effects have been found to arrest the cell cycle at the G2/M phase. nih.gov This suggests that such compounds may interact with components of the cell cycle machinery, such as cyclin-dependent kinases or their regulatory proteins.

In Vitro Anti-Infective Activity Mechanisms

A significant area of investigation for derivatives of the 2-(4-aminopiperidin-1-yl)acetate scaffold is their potential as anti-infective agents. A recent study detailed the synthesis and antibacterial efficacy of cationic β-amino acid derivatives of 2-(4-aminopiperidin-4-yl)acetic acid, a close structural analog of the core scaffold of this compound. nih.gov These derivatives, when conjugated with lauric acid, exhibited potent activity against multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov

The mechanism of action for these derivatives appears to be the disruption of the bacterial cell membrane. nih.gov This is supported by kill-kinetics assays demonstrating concentration- and time-dependent elimination of MRSA, as well as scanning electron microscopy (SEM) and propidium (B1200493) iodide (PI) permeability assays which confirmed bacterial membrane disruption. nih.gov Furthermore, these compounds were effective in both preventing the formation of and disrupting pre-formed MRSA biofilms. nih.gov

Interactive Table: In Vitro Antibacterial Activity of 2-(4-aminopiperidin-4-yl)acetic acid Derivatives

Derivative Pathogen MIC (µM) Mechanism
P2 (conjugated with lauric acid) MRSA 3.1 - 6.2 Membrane Disruption

Antimicrobial (Antibacterial and Antifungal) Activity Mechanisms

Derivatives based on the 4-aminopiperidine scaffold have demonstrated notable antimicrobial properties, with distinct mechanisms of action against both bacteria and fungi.

Antibacterial Mechanisms: The primary antibacterial mechanism identified for certain aminopiperidine derivatives is the inhibition of peptide deformylase (PDF). PDF is a critical metalloenzyme in bacteria that catalyzes the removal of the formyl group from the N-terminus of newly synthesized polypeptides. This process is essential for protein maturation and bacterial viability, making PDF an attractive target for novel antibiotics as it is not required in mammalian cells. Studies have shown that specific aminopiperidine derivatives act as potent PDF inhibitors, exhibiting significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Another demonstrated mechanism of action involves the disruption of the bacterial cell membrane. Cationic peptides incorporating a 2-(4-aminopiperidin-4-yl)acetic acid moiety conjugated with a lipid component, such as lauric acid, have been synthesized. These lipopeptides exhibit strong bactericidal activity, particularly against MRSA. Scanning electron microscopy and propidium iodide permeability assays have confirmed that these derivatives kill bacteria by compromising membrane integrity, leading to leakage of cellular contents and cell death.

Antifungal Mechanisms: The antifungal activity of 4-aminopiperidine derivatives has been linked to the disruption of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. Ergosterol is the fungal equivalent of cholesterol in mammalian cells. Specific derivatives, such as 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, have shown promising activity against clinically relevant fungi, including Candida spp. and Aspergillus spp. Mechanistic studies involving the analysis of sterol patterns after treatment indicate that these compounds inhibit two key enzymes in the post-squalene part of the ergosterol pathway:

Sterol C14-reductase (ERG24): This enzyme is involved in the removal of the C14-methyl group from sterol precursors.

Sterol C8-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from C8-C9 to C7-C8.

Inhibition of these enzymes leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately disrupting membrane function and inhibiting fungal growth.

Target OrganismDerivative TypeMechanism of ActionKey Enzyme/Target
Gram-Positive Bacteria (e.g., MRSA, VRE)Aminopiperidine DerivativesInhibition of Protein MaturationPeptide Deformylase (PDF)
MRSALipidated 2-(4-aminopiperidin-4-yl)acetic acid peptidesBacterial Membrane DisruptionCell Membrane Integrity
Candida spp., Aspergillus spp.N-alkyl-4-aminopiperidinesInhibition of Ergosterol BiosynthesisSterol C14-reductase, Sterol C8-isomerase

Antiprotozoal Activity Mechanisms (e.g., against E. histolytica, G. intestinalis, T. vaginalis)

While the 4-aminopiperidine scaffold is a component in various compounds explored for antiprotozoal activity, specific mechanistic studies on this compound derivatives against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis are limited in the scientific literature.

Screening of compound libraries containing 1-phenethyl-4-aminopiperidine derivatives has demonstrated in vitro activity against other protozoan parasites, such as Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis) and Plasmodium falciparum (the causative agent of malaria). nih.gov However, the precise molecular mechanisms behind these activities were not fully elucidated in the initial screenings. For these other protozoa, it is hypothesized that the polyamine-like structure of the 4-aminopiperidine skeleton may interfere with essential polyamine metabolic pathways in the parasites, which are crucial for their growth and proliferation. nih.gov

For the specific protozoa listed (E. histolytica, G. intestinalis, T. vaginalis), research has often focused on other chemical classes. For instance, the mechanism of action for drugs like metronidazole (B1676534) involves the reductive activation of a nitro group within the anaerobic environment of these parasites, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules. Other research has identified targets such as thioredoxin reductase in T. vaginalis and arginine deiminase in G. intestinalis. nih.govnih.gov There is currently no direct evidence to suggest that this compound derivatives operate through these same mechanisms. Further investigation is required to determine if these derivatives have activity against these protozoa and to identify their potential mechanisms of action.

Antileishmanial Activity Mechanisms (e.g., targeting Leishmania major)

The investigation of 4-aminopiperidine derivatives for activity against Leishmania species has yielded varied results. An in vitro screen of 1-phenethyl-4-aminopiperidine derivatives found no significant activity against axenic amastigotes of Leishmania donovani. nih.gov

However, studies on other heterocyclic compounds containing a core structure with functional similarities to 4-aminopiperidines have provided insights into potential antileishmanial mechanisms. For example, research on 1-aryl-4-(naphthalimidoalkyl) piperazine (B1678402) derivatives against Leishmania major has identified the parasite's mitochondrion as a primary target. The proposed mechanism of action for these related compounds involves:

Collapse of Mitochondrial Electrochemical Potential (ΔΨm): The compounds induce a rapid loss of the mitochondrial membrane potential, which is essential for ATP synthesis and other vital mitochondrial functions.

Disruption of Intracellular Calcium Homeostasis: Treatment with these compounds leads to a significant increase in the concentration of intracellular Ca²⁺.

The combined effect of mitochondrial dysfunction and dysregulation of calcium levels disrupts the parasite's energy metabolism and signaling pathways, ultimately leading to cell death. nih.gov While these findings are for structurally distinct piperazine derivatives, they suggest that targeting mitochondrial function is a viable strategy for related heterocyclic scaffolds and could be a potential, yet unconfirmed, mechanism for certain 4-aminopiperidine derivatives active against L. major.

Antiviral Activity Mechanisms (e.g., inhibition of Hepatitis C Virus assembly)

A significant area of investigation for 4-aminopiperidine (4AP) derivatives has been in the development of novel antiviral agents, particularly against the Hepatitis C Virus (HCV). Unlike many direct-acting antivirals that target the viral replication machinery (e.g., NS5A and NS5B proteins), derivatives from the 4AP scaffold have been identified as potent inhibitors of a later stage in the viral life cycle: virion assembly. nih.gov

The mechanism of action was elucidated through a series of in vitro studies, including colocalization and infectivity assays. The key findings indicate that the 4AP chemotype inhibits the assembly and subsequent release of infectious HCV particles. This is achieved by interfering with the interaction between the HCV core protein and cytoplasmic lipid droplets (cLDs). nih.gov

The specific mechanism involves:

Inhibition of Core-cLD Colocalization: The HCV core protein must traffic to the surface of cLDs, which serves as a platform for the assembly of new virions. 4AP derivatives were found to disrupt this process, preventing the core protein from associating with the lipid droplets in a dose-dependent manner. nih.gov

Interruption of Trafficking: By blocking the localization of the core protein onto cLDs, these compounds effectively halt the initial and critical steps of virion morphogenesis. nih.gov

This novel mechanism, which targets a host-virus interaction rather than a viral enzyme, presents a promising strategy for antiviral therapy. It offers the potential for synergistic effects when used in combination with direct-acting antivirals that target viral replication. nih.gov

VirusDerivative TypeMechanism of ActionSpecific Target/Process
Hepatitis C Virus (HCV)4-Aminopiperidine (4AP) ScaffoldInhibition of Viral AssemblyDisruption of HCV Core Protein and Cytoplasmic Lipid Droplet (cLD) Colocalization

In Vitro Anti-Inflammatory Mechanisms (e.g., NLRP3 inflammasome inhibition)

While the 4-aminopiperidine scaffold is being explored for various biological activities, its direct role in modulating specific anti-inflammatory pathways, such as the NLRP3 inflammasome, is an emerging area of research with limited specific data available for this compound derivatives. The NLRP3 inflammasome is a multiprotein complex within the innate immune system responsible for the activation of caspase-1 and the subsequent processing and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). mdpi.com Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

The canonical mechanism of NLRP3 inflammasome inhibition by small molecules involves targeting different stages of its activation pathway:

Inhibition of the Priming Step: This involves blocking signals (e.g., via NF-κB) that lead to the transcriptional upregulation of NLRP3 and pro-IL-1β.

Inhibition of the Activation/Assembly Step: This is the most common target for direct inhibitors. These compounds can interfere with key events required for the formation of the active inflammasome complex, such as:

Blocking NLRP3 Oligomerization: Small molecules can bind directly to the NACHT domain of NLRP3, preventing its self-oligomerization, which is a prerequisite for inflammasome assembly.

Inhibiting NLRP3 ATPase Activity: The ATPase activity of the NACHT domain is essential for the conformational changes that lead to an active state. Inhibitors can bind to the Walker A or Walker B motifs within the ATPase pocket, preventing ATP binding or hydrolysis. mdpi.comfrontiersin.org

Disrupting NLRP3-NEK7 Interaction: The interaction between NLRP3 and NEK7 (NIMA-related kinase 7) is a critical checkpoint for inflammasome activation. Some compounds work by preventing this interaction.

Currently, well-characterized direct inhibitors of the NLRP3 inflammasome, such as MCC950 and OLT1177, belong to different chemical classes (e.g., sulfonylureas). There are no published studies to date that specifically demonstrate the inhibition of the NLRP3 inflammasome by this compound derivatives. Therefore, while this remains a plausible and interesting area for future investigation, the mechanism of NLRP3 inflammasome inhibition is not a confirmed activity for this class of compounds.

Future Research Directions and Unexplored Avenues for Tert Butyl 2 4 Aminopiperidin 1 Yl Acetate

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. Future research on Tert-butyl 2-(4-aminopiperidin-1-yl)acetate should prioritize the exploration of novel and sustainable synthetic routes that offer advantages over classical approaches.

Current synthetic strategies often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Green chemistry principles can guide the development of more sustainable alternatives. uniba.itacs.org This could involve the use of biocatalysis, flow chemistry, or the development of one-pot reactions that minimize purification steps and solvent usage. For instance, enzymatic transamination or reductive amination could provide a greener route to the 4-aminopiperidine (B84694) core.

Furthermore, exploring alternative starting materials derived from renewable feedstocks could significantly enhance the sustainability of the synthesis. The development of catalytic methods, such as hydrogen borrowing catalysis, for the N-alkylation of 4-aminopiperidine could also offer a more atom-economical approach to installing the tert-butyl acetate (B1210297) moiety. acs.org

Table 1: Comparison of Potential Synthetic Strategies

StrategyPotential AdvantagesPotential Challenges
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Enzyme stability and availability, substrate scope.
Flow Chemistry Improved safety, scalability, and process control.Initial setup costs, potential for clogging.
One-Pot Reactions Reduced workup and purification, improved efficiency.Compatibility of reagents and reaction conditions.
Renewable Feedstocks Reduced reliance on fossil fuels, improved sustainability.Availability and cost of starting materials.

Exploration of Stereoisomeric Effects on Biological Activity and Chemical Reactivity

The 4-aminopiperidine scaffold of this compound contains a stereocenter at the C4 position if further substitution is introduced. The spatial arrangement of substituents can have a profound impact on a molecule's biological activity and chemical reactivity. Future research should focus on the stereoselective synthesis of different isomers of derivatives of this compound and the evaluation of their properties.

Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool. mdpi.com For example, asymmetric hydrogenation or reductive amination of a suitable precursor could yield enantiomerically enriched 4-aminopiperidine derivatives. acs.org Kinetic resolution is another powerful technique for separating enantiomers and can be achieved using enzymatic or chemical methods. nih.govnih.gov

Once the individual stereoisomers are obtained, their biological activities can be evaluated in relevant assays. This will provide crucial structure-activity relationship (SAR) data and could lead to the identification of more potent and selective drug candidates. Furthermore, studying the chemical reactivity of the different stereoisomers can provide insights into their conformational preferences and how these influence reaction outcomes.

Advanced Computational Modeling for Predictive Reactivity and Biological Function

In silico methods have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. mdpi.com Advanced computational modeling can be applied to this compound and its derivatives to predict their reactivity, biological function, and potential off-target effects. diva-portal.org

Molecular docking studies can be used to predict the binding modes of derivatives within the active sites of target proteins, providing insights into the molecular basis of their biological activity. nih.govnih.gov This information can guide the design of new analogs with improved affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to correlate the structural features of a series of compounds with their biological activity, leading to predictive models for new designs.

Furthermore, computational methods can be used to predict the metabolic fate of drugs containing the 4-aminopiperidine moiety. mdpi.com Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, helping to predict sites of metabolism and potential toxic metabolites.

Table 2: Applications of Computational Modeling

Modeling TechniqueApplicationPredicted Properties
Molecular Docking Target identification and lead optimization.Binding affinity, binding mode, protein-ligand interactions.
QSAR Prediction of biological activity.Potency, selectivity.
Molecular Dynamics Study of conformational changes and binding stability.Free energy of binding, dynamic interactions.
DFT Calculations Prediction of reactivity and metabolic stability.Electron density, reaction barriers, sites of metabolism.

Integration of the Scaffold into More Complex Multivalent Systems

Multivalent ligands, which contain multiple copies of a pharmacophore connected by a linker, often exhibit enhanced binding affinity and selectivity compared to their monovalent counterparts. The bifunctional nature of this compound makes it an ideal building block for the construction of multivalent systems.

The primary amine can be used as a point of attachment for a variety of linkers, while the tert-butyl ester can be deprotected to reveal a carboxylic acid for further functionalization. This allows for the synthesis of a wide range of multivalent architectures, including homobivalent and heterobivalent ligands. For example, linking two molecules of a bioactive compound through the 4-aminopiperidine scaffold could lead to a significant increase in potency.

Furthermore, the piperidine (B6355638) ring itself can serve as a central scaffold for the presentation of multiple functional groups. This approach has been used to develop multivalent inhibitors of various enzymes and receptors. The flexibility in the design of the linker and the choice of pharmacophores allows for the fine-tuning of the properties of the resulting multivalent system.

Discovery of Novel Mechanistic Pathways in In Vitro Biological Systems

While derivatives of 4-aminopiperidine have been explored for various biological activities, the precise molecular mechanisms underlying their effects are often not fully understood. acs.orgnih.gov Future in vitro studies should aim to elucidate the novel mechanistic pathways through which derivatives of this compound exert their biological effects.

For example, if a derivative is found to have anticancer activity, its mechanism of action could be investigated by studying its effects on cell cycle progression, apoptosis, and key signaling pathways. uniba.it Techniques such as Western blotting, flow cytometry, and gene expression analysis can be used to identify the molecular targets and downstream signaling events affected by the compound.

Furthermore, the 4-aminopiperidine scaffold can be incorporated into chemical probes to study biological processes. For instance, a fluorescently labeled derivative could be used to visualize the localization of its target protein within cells. Covalent inhibitors based on the 4-aminopiperidine scaffold can also be designed to selectively and irreversibly bind to their target, providing a powerful tool for target validation and mechanistic studies. uniba.it

Applications in Emerging Areas of Chemical Biology and Material Science

The unique properties of the 4-aminopiperidine scaffold suggest that this compound and its derivatives could find applications in emerging areas of chemical biology and material science.

In chemical biology, the scaffold could be used to develop novel probes for studying complex biological systems. For example, its ability to be incorporated into larger molecules could be exploited in the design of activity-based probes or proximity-labeling reagents. The development of bifunctional probes incorporating the piperazine-fused cyclic disulfide motif could also be an interesting avenue for creating redox-responsive tools.

In material science, the piperidine moiety can be incorporated into polymers to create materials with novel properties. For instance, piperidine-containing polymers have been investigated for their potential as antimicrobial agents and for drug delivery applications. The bifunctionality of this compound makes it a versatile monomer for the synthesis of functional polymers through condensation or ring-opening polymerization. The resulting materials could have applications in areas such as coatings, adhesives, and biomedical devices.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(4-aminopiperidin-1-yl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1: Alkylation or acylation of 4-aminopiperidine derivatives using tert-butyl bromoacetate or chloroacetate. For example, coupling 4-aminopiperidine with tert-butyl 2-bromoacetate under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Step 2: Purification via column chromatography or recrystallization to isolate the product.
    Key factors affecting yield:
  • Solvent choice: Polar aprotic solvents (e.g., DMF) may enhance reaction rates but complicate purification.
  • Temperature: Room temperature or mild heating (40–60°C) balances reaction speed and by-product formation .
  • Catalyst: Use of coupling agents (e.g., DCC) in esterification steps can improve efficiency .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic and analytical methods:

  • NMR spectroscopy:
    • ¹H NMR: Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 2.5–3.5 ppm (piperidine protons), and δ 3.8–4.2 ppm (acetate methylene) .
    • ¹³C NMR: Signals near δ 80 ppm (tert-butyl carbonyl) and δ 170 ppm (ester carbonyl) .
  • Mass spectrometry (MS): Molecular ion peak [M+H]⁺ corresponding to the molecular formula C₁₁H₂₂N₂O₂ .
  • Infrared (IR) spectroscopy: Stretching vibrations at ~1740 cm⁻¹ (C=O ester) and ~3300 cm⁻¹ (N-H amine) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

Optimization strategies include:

  • Stoichiometric control: Use a 10–20% molar excess of tert-butyl bromoacetate to ensure complete reaction with 4-aminopiperidine .
  • Solvent selection: Anhydrous THF or DCM reduces hydrolysis of the ester group.
  • Temperature modulation: Gradual addition of reagents at 0–5°C minimizes exothermic side reactions .
  • By-product analysis: Monitor reaction progress via TLC or HPLC to identify and address intermediates (e.g., unreacted amine or di-alkylated products) .

Q. What methodologies are employed to assess the biological activity of this compound in drug discovery?

Key approaches include:

  • Enzyme inhibition assays: Test interactions with target enzymes (e.g., kinases or proteases) using fluorogenic substrates or colorimetric readouts .
  • Receptor binding studies: Radioligand competition assays (e.g., with ³H-labeled ligands) to determine binding affinity (Kᵢ values) .
  • Cellular toxicity screens: MTT or LDH assays to evaluate cytotoxicity in cell lines (e.g., HEK293 or HeLa) .
  • Molecular docking: Computational modeling to predict interactions with biological targets (e.g., GPCRs or ion channels) .

Q. What are the key considerations when analyzing contradictory data in the biological activity of this compound derivatives?

Contradictions may arise from:

  • Purity discrepancies: Impurities >5% can skew bioactivity results. Validate purity via HPLC (>95%) before testing .
  • Assay variability: Standardize protocols (e.g., incubation time, buffer pH) across replicates.
  • Structural analogs: Compare with derivatives (e.g., ethyl or methyl esters) to isolate the role of the tert-butyl group .
  • Species specificity: Test across multiple models (e.g., murine vs. human cell lines) to assess translational relevance .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods for synthesis and purification steps .
  • First aid:
    • Eye exposure: Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin contact: Wash with soap and water; remove contaminated clothing .
  • Waste disposal: Segregate as hazardous organic waste and incinerate .

Q. How does the tert-butyl group influence the physicochemical properties of this compound compared to its analogs?

  • Lipophilicity: The tert-butyl group increases logP, enhancing membrane permeability but reducing aqueous solubility .
  • Stability: Steric hindrance from the bulky tert-butyl group slows ester hydrolysis under physiological conditions .
  • Bioavailability: Improved metabolic stability compared to methyl or ethyl esters due to reduced esterase susceptibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.